Pyrazine-2-sulfonamide
Description
Historical Trajectories of Pyrazine (B50134) and Sulfonamide Scaffolds in Medicinal Chemistry Research
The significance of pyrazine and sulfonamide scaffolds in medicinal chemistry is well-established, with each having a rich history of contributing to the development of important therapeutic agents.
The story of sulfonamides , or "sulfa drugs," marks a pivotal moment in the history of medicine. jamanetwork.com Their discovery in the 1930s revolutionized the treatment of bacterial infections and paved the way for the modern era of antibiotics. wikipedia.orgebsco.com The first commercially available sulfonamide, Prontosil, was found to be a prodrug that is metabolized in the body to its active form, sulfanilamide (B372717). wikipedia.org This discovery led to a surge in research, resulting in the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org The basic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.org Beyond their antibacterial effects, sulfonamide-based structures have been successfully incorporated into drugs for a variety of other conditions, including diuretics, and anticonvulsants. wikipedia.org
Foundational Research Significance of Pyrazine-2-sulfonamide and its Derivatives
Early research into this compound and its derivatives was largely driven by the established success of both the pyrazine and sulfonamide pharmacophores in drug discovery. Scientists hypothesized that combining these two moieties could lead to novel compounds with unique biological profiles. Foundational studies often focused on the synthesis of various substituted this compound analogs and their subsequent evaluation for antimicrobial activity.
A significant area of early investigation was the potential of these compounds as antitubercular agents. This interest stemmed from the fact that pyrazinamide (B1679903), a primary antitubercular drug, is a pyrazine derivative. nih.gov Researchers aimed to enhance its activity or overcome resistance by incorporating a sulfonamide group. For instance, studies on N-(pyrazin-2-yl)benzenesulfonamides explored how different substituents on the benzene (B151609) ring and modifications to the pyrazine core influenced their activity against Mycobacterium tuberculosis. nih.gov
The general synthetic route to this compound derivatives typically involves the reaction of pyrazine-2-sulfonyl chloride with an appropriate amine, alcohol, or thiol. This straightforward chemistry allows for the creation of large libraries of compounds for screening purposes. Early research also involved detailed characterization of these new molecules using techniques like NMR and IR spectroscopy to confirm their structures. nih.govorientjchem.org
Contemporary Research Paradigms and Unaddressed Inquiries in this compound Investigations
Current research on this compound continues to build upon this foundational work, employing modern techniques and exploring a wider range of biological targets. Contemporary studies often involve computational methods, such as molecular docking, to predict the binding interactions of this compound derivatives with specific proteins. jetir.org This in silico approach helps to rationalize observed biological activities and guide the design of more potent and selective compounds.
Recent investigations have expanded beyond antimicrobial activity to explore other therapeutic areas. For example, derivatives are being studied for their potential as enzyme inhibitors and as agents targeting various signaling pathways implicated in diseases like cancer. mdpi.com The isosteric replacement of amide or retro-amide linkers with a sulfonamide moiety is a strategy being used to investigate the impact on biological activity. nih.gov
Despite the progress made, several questions remain unaddressed in the field of this compound research. A deeper understanding of the structure-activity relationships (SAR) is still needed to fully optimize the therapeutic potential of this scaffold. For many derivatives, the precise molecular targets and mechanisms of action are yet to be fully elucidated. researchgate.net Furthermore, while in vitro studies have shown promise, more extensive in vivo investigations are required to assess the pharmacokinetic profiles and efficacy of these compounds in living organisms. The exploration of novel synthetic methodologies to access more diverse and complex this compound derivatives also remains an active area of research.
Detailed Research Findings
| Compound Class | Key Findings | Research Focus | References |
|---|---|---|---|
| N-(Pyrazin-2-yl)benzenesulfonamides | Certain derivatives, such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, exhibited good antitubercular activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. | Antimycobacterial Activity | nih.gov |
| Pyrazine-2-carboxylic acid sulfonamide derivatives | New compounds were synthesized and evaluated for their antibacterial and antifungal activity. Structures were confirmed using elemental analysis, IR, and 1H-NMR spectral data. | Antimicrobial Activity | orientjchem.org |
| Pyrazine-2-carbohydrazide derivatives | Synthesized compounds showed potent antimicrobial activity, particularly against Gram-positive bacteria. The synthesis aimed to increase the lipophilicity (log P value) to potentially enhance intracellular concentration. | Antimicrobial Activity | jyoungpharm.org |
| Pyrazine sulfonamide derivatives | Molecular docking studies suggested that compound 1b could inhibit transpeptidase and showed strong inhibition against Staphylococcus aureus. | Antimicrobial Activity & Molecular Docking | jetir.org |
Structure
3D Structure
Properties
IUPAC Name |
pyrazine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIHOBZPEKJCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Pyrazine 2 Sulfonamide and Its Analogs
Classical and Established Synthetic Routes to Pyrazine-2-sulfonamide
Traditional methods for synthesizing this compound often rely on multi-step sequences and functional group interconversions, providing a foundational understanding of its chemical preparation.
Multi-Step Synthesis from Precursor Molecules
A common and established route to this compound involves a multi-step synthesis starting from precursor molecules. nih.govnih.gov One classical approach begins with the condensation of 2-amino pyrazine (B50134) with chloroacetaldehyde (B151913) to form imidazo[1,2-a]pyrazines. nih.gov However, direct functionalization of this core can be challenging. nih.gov
A more direct pathway often starts with pyrazine-2-carboxylic acid (I). orientjchem.org This precursor is converted to pyrazine-2-carbonyl chloride (II), which can then be reacted with various sulfonamides to yield this compound derivatives. orientjchem.org Another key precursor is aminopyrazine, which can be reacted with different sulfonyl chlorides in a simple one-step reaction to produce N-(pyrazin-2-yl)benzenesulfonamides. nih.gov This reaction is typically carried out in a solvent like acetone (B3395972) with a base such as pyridine (B92270) at room temperature. nih.gov
A plausible retrosynthetic analysis for a derivative, 3-(Difluoromethyl)this compound, suggests the formation of the pyrazine ring via the cyclization of 1,2-diaminoethane derivatives or the condensation of α-diketones with diamines. This is followed by the introduction of the sulfonamide group at the 2-position through sulfonation with chlorosulfonic acid and subsequent amidation. vulcanchem.com
Functional Group Interconversion Approaches
Functional group interconversion (FGI) is a strategic process of converting one functional group into another, which is instrumental in synthesizing this compound. tgc.ac.in For instance, a hydroxyl group can be converted into a better leaving group, like a sulfonate ester (e.g., mesylate or tosylate), to facilitate nucleophilic substitution. ub.edu This is crucial for introducing the sulfonamide moiety or other desired functional groups onto the pyrazine ring.
A key FGI in the synthesis of this compound is the conversion of a thiol group to a sulfonamide. Pyrazine-2-thiol can be oxidatively chlorinated to form pyrazine-2-sulfonyl chloride, a highly reactive intermediate. evitachem.com This sulfonyl chloride readily reacts with ammonia (B1221849) or primary/secondary amines to furnish the corresponding this compound. evitachem.com
Another FGI approach involves the conversion of a carboxylic acid to a sulfonamide. For example, pyrazine-2-carboxylic acid can be transformed into its acid chloride, which then reacts with a sulfonamide. orientjchem.org Additionally, the reduction of a nitro group to an amino group is a common FGI used in the synthesis of derivatives, such as the preparation of 4-amino-N-(pyrazin-2-yl)benzenesulfonamide from its nitro precursor. nih.gov
Contemporary and Innovative Synthetic Approaches
Modern synthetic chemistry has introduced more efficient and environmentally friendly methods for preparing this compound and its analogs, focusing on catalysis and green chemistry principles.
Catalyst-Mediated Synthesis of this compound Derivatives
Catalyst-mediated reactions have become central to the synthesis of this compound derivatives, offering improved yields and milder reaction conditions. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to form the sulfonamide bond. nih.gov For instance, the coupling of 8-chloroimidazo[1,2-a]pyrazines with sulfonamides can be achieved using a palladium catalyst like Pd(dba)2 with a suitable ligand such as tBu-XPhos. nih.gov
Copper-catalyzed reactions have also emerged as a valuable tool. For example, the sulfonamidation of arenes and heteroarenes can be achieved using copper catalysts. sci-hub.se These methods often utilize a directing group to achieve site-selective C-H functionalization. sci-hub.se
Furthermore, organocatalysis presents a metal-free alternative. Camphor sulfonic acid, an efficient and commercially available organocatalyst, has been used for the synthesis of quinoxaline (B1680401) derivatives, which are structurally related to pyrazines, via condensation reactions in aqueous ethanol (B145695) at room temperature. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvents, such as water or ethanol, and developing catalyst systems that can be recycled and reused. researchgate.net
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are a key green chemistry strategy. This approach reduces the need for purification of intermediates, saving time, and reducing solvent waste. ekb.eg For example, a one-pot synthesis of biaryl sulfonamide derivatives has been developed using a tandem palladium- and copper-catalyzed process. sci-hub.se
Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. ekb.eg Additionally, the development of electrochemical methods for sulfonamide synthesis represents a significant advancement in green chemistry. This approach uses electricity to drive the oxidative coupling of thiols and amines, avoiding the need for chemical oxidants and generating minimal waste. acs.org
Derivatization Strategies for the this compound Core
The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. nih.govresearchgate.net A variety of synthetic strategies are employed to introduce diverse functional groups onto the pyrazine ring and the sulfonamide nitrogen.
One common strategy involves the reaction of pyrazine-2-sulfonyl chloride with a wide range of primary and secondary amines to generate a library of N-substituted pyrazine-2-sulfonamides. nih.govevitachem.com This allows for the introduction of various alkyl, aryl, and heterocyclic moieties.
Another approach focuses on modifying the pyrazine ring itself. For instance, the introduction of a chlorine atom at the 6-position of the pyrazine ring has been explored to increase lipophilicity. nih.gov Suzuki coupling reactions can be used to introduce aryl or heteroaryl groups at specific positions on the pyrazine core, further expanding the structural diversity of the derivatives. researchgate.net
The following table showcases examples of derivatization strategies for the this compound core:
| Starting Material | Reagent(s) | Product Type | Reference |
| Aminopyrazine | Various sulfonyl chlorides | N-(Pyrazin-2-yl)benzenesulfonamides | nih.gov |
| 6-Chloroaminopyrazine | Various sulfonyl chlorides | N-(6-Chloropyrazin-2-yl)benzenesulfonamides | nih.gov |
| Pyrazine-2-carboxylic acid | SOCl₂, various sulfonamides | 2-{[N-(p-substituted benzene) sulfonamido] carbonyl} pyrazine | orientjchem.org |
| 3-(Difluoromethyl)pyrazine-2-thiol | Oxidative coupling, NH₃, Oxone® | 3-(Difluoromethyl)this compound | vulcanchem.com |
| Pyrazine-2-sulfonyl chloride | Chiral amines | Chiral pyrazolo[4,3-e] orientjchem.orgvulcanchem.comevitachem.comtriazine sulfonamides | evitachem.com |
| 2-Aryl-8-chloroimidazo[1,2-a]pyrazines | p-Toluene sulfonamide, Pd catalyst | 2-Aryl-8-(sulfonamido)imidazo[1,2-a]pyrazines | nih.gov |
| N-allyl malonamides | Diazidation, cyclization | Substituted pyrazines with ester and hydroxy groups | researchgate.net |
N-Substitution and Amide/Sulfonamide Linker Modifications
A primary strategy for diversifying pyrazine-2-sulfonamides involves the modification of the sulfonamide nitrogen (N1-position). While N1-monosubstituted derivatives of sulfanilamide (B372717) are generally active, double substitution at this position often leads to inactive compounds. ekb.eg The introduction of various substituents on the sulfonamide nitrogen can be achieved through several synthetic routes.
One common approach involves the reaction of an amine with a sulfonyl chloride. For instance, a one-step reaction between different sulfonyl chlorides and aminopyrazine or 6-chloroaminopyrazine in acetone with pyridine can yield a series of N-(pyrazin-2-yl)benzenesulfonamides. nih.gov The reactivity of the primary amine as a nucleophile is influenced by substituents on the pyrazine ring; electron-withdrawing groups like chlorine can reduce the reaction yield. nih.gov
Furthermore, the sulfonamide linker itself can be the subject of modification. Isosteric replacement of amide or retro-amide linkers with a sulfonamide moiety is a strategy employed to investigate the impact of the linker on biological activity. nih.gov For example, pyrazine-2-carbonyl chloride, derived from pyrazine-2-carboxylic acid, can be condensed with various sulfonamides to create derivatives with an amide bond adjacent to the pyrazine ring. orientjchem.org
Tertiary sulfonamides can be synthesized by capping the sulfonamide nitrogen with various groups, a modification that can influence properties like CNS penetration. nih.gov The synthesis of these tertiary sulfonamides often involves reacting the corresponding secondary sulfonamide with an appropriate electrophile. nih.gov
Pyrazine Ring Functionalization and Substituent Introduction
Functionalization of the pyrazine ring is a key strategy for modulating the properties of pyrazine-2-sulfonamides. The introduction of substituents on the pyrazine ring can significantly impact the molecule's electronic properties and biological activity.
A common starting material for these modifications is 2-aminopyrazine. nih.govjetir.org Halogenation of the pyrazine ring, for example, the synthesis of 5-bromo-2-aminopyrazine, provides a handle for further functionalization. jetir.org The synthesis of N-(5-bromopyrazin-2-yl)benzenesulfonamide is achieved by reacting 2-amino-5-bromopyrazine (B17997) with an aromatic sulfonyl chloride in pyridine. jetir.org
The introduction of a chlorine atom at the 6-position of the pyrazine ring has been explored to evaluate its effect on anti-infective activity. nih.gov The synthesis of these chlorinated analogs follows a similar one-step reaction between 6-chloroaminopyrazine and various sulfonyl chlorides. nih.gov
More complex pyrazine derivatives can be synthesized through multi-step sequences. For instance, trisubstituted pyrazines have been prepared through a Truce-Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, which involves C-arylation followed by enamination. acs.org
Side-Chain Elaboration and Structural Diversification
Elaboration of the side-chains attached to the core this compound scaffold is a powerful method for structural diversification and optimization of biological activity. This can involve modifying a substituent on the pyrazine ring or a group attached to the sulfonamide moiety.
For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the aromatic ring of the benzenesulfonamide (B165840) portion was substituted with various groups to explore the structure-activity relationship. nih.gov In another study, the focus was on modifying a piperidine (B6355638) heterocycle that connects a pyrazole (B372694) ring to the pyrazine. nih.gov
Side-chain modifications can also involve the introduction of different heterocyclic rings. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized by condensing dienamine with various amines containing sulfonamide fragments. nih.gov The synthesis of novel triazolo[4,3-a]pyrazine derivatives has also been reported, starting from a pyrazine core and building the triazole ring system. nih.gov
The introduction of side chains can also be achieved through coupling reactions. For example, a 9-BBN mediated boron-alkyl Suzuki-type coupling reaction has been used to attach saturated alkyl chains with a pendant amine to an aryl bromide precursor. nih.gov
Methodological Aspects of Analytical Characterization for Synthetic Validation
The structural integrity and purity of synthesized this compound derivatives are confirmed through a combination of spectroscopic and chromatographic techniques.
Application of Spectroscopic Techniques (NMR, IR, MS) in Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
¹H NMR spectra provide information about the chemical environment of protons. For example, in N-(pyrazin-2-yl)benzenesulfonamides, the sulfonamidic proton (SO₂NH) typically appears as a broad singlet in the downfield region (around 10.27–12.10 ppm in DMSO-d₆). nih.govmdpi.com The protons on the pyrazine ring appear as singlets or doublets depending on the substitution pattern. nih.govmdpi.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govnih.govmdpi.com
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.
The N-H stretch of the sulfonamide group is typically observed in the region of 3105–2896 cm⁻¹. nih.gov
The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety appear at approximately 1406–1324 cm⁻¹ and 1189–1092 cm⁻¹, respectively. nih.gov
Aromatic C=C stretching vibrations are observed in the 1609–1460 cm⁻¹ range. nih.gov
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for structural characterization through fragmentation analysis. nih.govmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to obtain the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the synthesized compound. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) can be used to distinguish between isobaric isomers based on their fragmentation patterns. nih.gov For sulfonamides with a methoxy (B1213986) group on the pyrazine ring, the position of the methoxy group influences the fragmentation pathway. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of product purity. jetir.org
Column Chromatography is a standard method for purifying the final products. jetir.orgnih.govmdpi.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or cyclohexane. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for assessing the purity of the final compounds. nih.govmdpi.com
Reversed-phase HPLC is frequently employed, using columns such as C18 or C8. mdpi.com
The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile. mdpi.com
Detection is commonly achieved using a UV detector at a specific wavelength, for example, 270 nm for sulphachloropyrazine. nih.gov
HPLC can also be coupled with a fluorescence detector (HPLC-FLD) after pre-column derivatization for enhanced sensitivity in determining certain sulfonamides. nih.gov
Biomimetic chromatography , such as IAM chromatography, is used to determine lipophilicity parameters which are important for predicting a compound's behavior in biological systems. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of complex mixtures and the confirmation of product identity. researchgate.net
Interactive Data Tables
Table 1: Synthetic Methods for this compound Analogs
| Starting Material | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Aminopyrazine / 6-Chloroaminopyrazine | Sulfonyl chlorides, acetone, pyridine, room temperature | N-(Pyrazin-2-yl)benzenesulfonamides | nih.gov |
| 2-Amino-5-bromopyrazine | Aromatic sulfonyl chloride, pyridine, 0°C | N-(5-Bromopyrazin-2-yl)benzenesulfonamide | jetir.org |
| Pyrazine-2-carboxylic acid | 1. Thionyl chloride; 2. Sulfonamides | 2-{[N-(p-substituted benzene)sulfonamido]carbonyl}pyrazine | orientjchem.org |
Table 2: Spectroscopic Data for Characterization
| Technique | Functional Group / Proton | Characteristic Shift / Frequency | Reference |
|---|---|---|---|
| ¹H NMR | Sulfonamidic N-H | 10.27–12.10 ppm (in DMSO-d₆) | nih.govmdpi.com |
| ¹H NMR | Pyrazine protons | 7.89–8.98 ppm | nih.govmdpi.com |
| IR | Sulfonamidic N-H stretch | 3105–2896 cm⁻¹ | nih.gov |
| IR | S=O unsymmetrical stretch | 1406–1324 cm⁻¹ | nih.gov |
| IR | S=O symmetrical stretch | 1189–1092 cm⁻¹ | nih.gov |
Table 3: Chromatographic Methods for Analysis
| Method | Stationary Phase | Mobile Phase Example | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica gel | Ethyl acetate/hexane | Purification | mdpi.com |
| HPLC | C18 | Acetonitrile/Ammonium acetate buffer | Purity Assessment | mdpi.com |
| HPLC-FLD | C18 | Acetonitrile/Methanol/Acetic acid | Quantification | nih.gov |
Structure Activity Relationship Sar Studies of Pyrazine 2 Sulfonamide Derivatives
Quantitative and Qualitative Analysis of Substituent Effects on Biological Activity.nih.govresearchgate.netnih.govsemanticscholar.orgmdpi.comnih.govucl.ac.uknih.gov
The biological activity of pyrazine-2-sulfonamide derivatives is highly sensitive to the nature and position of substituents on both the pyrazine (B50134) and sulfonamide groups. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these effects. nih.gov
For instance, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the introduction of a 4-amino group on the benzene (B151609) ring led to compounds with significant antitubercular activity, with MIC values of 6.25 µg/mL. nih.gov This highlights the critical role of specific substituents in conferring biological function. nih.gov
The electronic properties of substituents on the this compound scaffold play a crucial role in modulating biological activity. semanticscholar.org Electron-donating and electron-withdrawing groups can significantly alter the potency of these derivatives. For example, in a series of benzenesulfonamide (B165840) analogues, it was found that electron-donating groups at the para position of the benzene ring were essential for activity, while electron-withdrawing groups led to a loss of activity. mdpi.com
Steric factors also have a considerable impact. In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the size and bulkiness of aliphatic side chains on a linked pyrazole (B372694) ring were found to influence inhibitory potency. semanticscholar.org While some bulk was tolerated, excessively large groups could lead to a decrease in activity, suggesting the presence of a specifically sized lipophilic pocket in the target enzyme. semanticscholar.org
Table 1: Effect of Pyrazole Substituents on NAAA Inhibitory Activity
| Compound | Substitution on Pyrazole Ring | h-NAAA IC50 (µM) |
|---|---|---|
| Hit 1 | 3-methyl | ~1.0 |
| 9 | 5-n-propyl | 0.33 |
| 12 | 5-tert-butyl | 0.78 |
| 15 | 3,5-diethyl | 1.11 |
Data sourced from a study on NAAA inhibitors, illustrating how different alkyl substitutions on the pyrazole moiety of a complex sulfonamide structure impact inhibitory concentration (IC50). semanticscholar.org
Lipophilicity is a key physicochemical parameter that significantly affects the pharmacological profile of this compound derivatives. nih.govnih.gov It influences absorption, distribution, metabolism, and excretion (ADME) properties. The lipophilicity of these compounds, often expressed as log P, can be fine-tuned through the addition or modification of substituents. nih.gov
Experimentally, lipophilicity can be determined using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov Studies have shown a good correlation between calculated log P values and experimentally determined retention factors, validating the computational models used in drug design. nih.gov
Positional Isomerism and Scaffold Variation in SAR Exploration.nih.govnih.govsemanticscholar.org
The spatial arrangement of atoms and functional groups, known as positional isomerism, is a critical factor in the SAR of this compound derivatives. Altering the substitution pattern on the pyrazine ring or changing the point of attachment of the sulfonamide group can lead to dramatic changes in biological activity. acs.org For example, in the study of azabicyclo[3.2.1]octane sulfonamides, the stereochemistry of substituents (endo vs. exo isomers) resulted in significant differences in NAAA inhibitory activity. nih.gov The endo-isomer 20 was active, while the corresponding exo-isomer was not, and a shift in the bridge position also impacted efficacy. nih.gov
Varying the core heterocyclic scaffold has also been a fruitful strategy. Replacing the pyrazine ring with other heterocycles, such as pyridine (B92270) or a phenyl ring, has been explored to probe the importance of the pyrazine nitrogens and to modulate properties like polarity and lipophilicity. semanticscholar.orgacs.org In one study, replacing the pyrazine ring with a pyridine ring slightly improved activity (IC50 = 0.16 µM vs 0.21 µM), and a more lipophilic phenyl ring further enhanced potency (IC50 = 0.093 µM). semanticscholar.org
Table 2: Effect of Scaffold Variation on NAAA Inhibitory Activity
| Compound | Terminal Heteroaryl Group | h-NAAA IC50 (µM) |
|---|---|---|
| 20 | Pyrazine | 0.21 |
| 30 | Pyridine | 0.16 |
| 31 | Phenyl | 0.093 |
Data from a study on NAAA inhibitors showing how replacing the pyrazine ring with other aromatic systems affects inhibitory activity. semanticscholar.org
Bioisosteric Replacement and Scaffold Hopping Strategies.semanticscholar.orgmdpi.comtandfonline.com
Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. nih.govajptr.com For this compound derivatives, this has involved replacing parts of the molecule to enhance activity, improve metabolic stability, or alter selectivity. mdpi.com For example, the sulfonamide moiety itself can be considered a bioisostere of an amide or ester, offering different chemical properties and metabolic stability. nih.govnih.gov
Scaffold hopping takes this concept further by replacing the core molecular framework with a structurally different one while aiming to retain similar biological activity. ebi.ac.uknih.gov This approach is used to discover novel chemotypes with potentially improved properties or to circumvent existing patents. nih.gov A scaffold hopping approach was used to design novel cannabinoid (CB1) receptor antagonists by replacing a central methylpyrazole ring with a pyrazine ring, leading to a new series of potent 5,6-diaryl-pyrazine-2-amide derivatives. ebi.ac.uk
Ligand-Based Design Principles and Pharmacophore Modeling for this compound.nih.govsemanticscholar.org
In the absence of a known 3D structure of the biological target, ligand-based design principles are employed. mdpi.com This involves analyzing the structures of known active compounds to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov
For this compound derivatives, pharmacophore models have been developed to guide the design of new compounds. nih.govnih.gov For instance, in a study of antitubercular N-(pyrazin-2-yl)benzenesulfonamides, compounds possessing a 4-amino group were identified as having the necessary pharmacophore for inhibiting the folate pathway, which was confirmed by docking studies. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new potential hits. nih.gov The process typically involves identifying key features from a set of active ligands and validating the resulting model's ability to distinguish active from inactive compounds. mdpi.com
Molecular Mechanisms of Action of Pyrazine 2 Sulfonamide
Enzyme Inhibition Kinetics and Characterization
The effectiveness of Pyrazine-2-sulfonamide as an enzyme inhibitor is quantified through kinetic studies that characterize its interaction with target enzymes. These studies are crucial for understanding the compound's potency and mechanism of action.
Identification and Validation of Specific Enzyme Targets
Research has identified several key enzymes that are targeted by pyrazine-containing sulfonamides. The primary structure of these compounds, featuring a sulfonamide group, makes them adept at interacting with the active sites of various metalloenzymes and other key proteins.
Dihydropteroate (B1496061) Synthase (DHPS): Sulfonamides are a well-established class of antibiotics that function by inhibiting DHPS, a critical enzyme in the folate synthesis pathway of bacteria. nih.gov These drugs act as competitive inhibitors by mimicking the structure of the enzyme's natural substrate, p-aminobenzoic acid (pABA). nih.gov Derivatives such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide have demonstrated significant antitubercular activity, which is consistent with the inhibition of DHPS in Mycobacterium tuberculosis. nih.gov
Carbonic Anhydrase (CA): The sulfonamide moiety is a classic zinc-binding group, making compounds like this compound potent inhibitors of carbonic anhydrases. nih.govmdpi.com CAs are ubiquitous zinc-containing metalloenzymes involved in crucial physiological processes, including pH balance and CO2 transport. nih.govnih.gov Various pyrazine-containing sulfonamides have been shown to inhibit several human (hCA) isoforms, including hCA I, II, IX, and XII, which are implicated in conditions ranging from glaucoma to cancer. nih.govnih.govmdpi.com For instance, the derivative sulfachloropyrazine has been evaluated for its CA inhibition activity. nih.gov
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): This cysteine amidase is responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA is a promising strategy for managing inflammation. nih.gov A novel class of potent, systemically available NAAA inhibitors has been developed featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core with a sulfonamide group and a pyrazine-containing moiety. nih.govacs.org The compound ARN19689, an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, was found to be a highly potent inhibitor of human NAAA. nih.govnih.govacs.org
Transpeptidase: There is currently no significant scientific literature available that specifically identifies transpeptidase as an enzyme target for this compound.
Determination of Inhibition Types and Kinetic Parameters
Kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are used to measure the potency of an inhibitor. A lower value for these parameters indicates a more potent inhibitor.
The inhibitory activity of various pyrazine-containing sulfonamide derivatives has been quantified against their respective enzyme targets.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 1f | 58.8 | 6.6 | 105.4 | 45.4 |
| 1g | 70.1 | 10.1 | 115.7 | 50.1 |
| 1h | 75.5 | 11.5 | 120.3 | 52.8 |
| 1k | 90.3 | 5.6 | 98.6 | 40.2 |
| Acetazolamide (Standard) | 250 | 12.1 | 25.7 | 5.7 |
Data sourced from research on pyrazolo[4,3-c]pyridine sulfonamides, which share structural similarities. nih.govmdpi.com
Table 2: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by Pyrazine-Containing Sulfonamides| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| ARN19689 | Human NAAA | 0.042 |
| Compound 30 (Pyridyl analogue) | Human NAAA | 0.16 |
| Compound 31 (Phenyl analogue) | Human NAAA | 0.093 |
| Compound 49 | Human NAAA | 0.017 |
Data reflects research on a novel class of pyrazine-containing NAAA inhibitors. nih.govacs.org
Table 3: Antitubercular Activity of N-(Pyrazin-2-yl)benzenesulfonamide Derivatives (Correlated with DHPS Inhibition)| Compound | Target Organism | MIC (µg/mL) | MIC (µM) |
|---|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | 25 |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 6.25 | 22 |
Minimum Inhibitory Concentration (MIC) is a measure of antimicrobial activity. nih.gov
Allosteric vs. Orthosteric Binding Mechanisms
The mechanism of enzyme inhibition can be broadly categorized as either orthosteric or allosteric, depending on the binding site of the inhibitor.
Orthosteric Binding: This occurs when an inhibitor binds directly to the enzyme's active site, the same location where the natural substrate binds. quora.com This mode of inhibition is typically competitive. The action of pyrazine (B50134) sulfonamides on both Dihydropteroate Synthase and Carbonic Anhydrase is characteristic of orthosteric binding. In DHPS, the sulfonamide competitively blocks the pABA binding site. nih.govnih.gov In Carbonic Anhydrase, the sulfonamide group coordinates directly with the zinc ion located at the core of the active site. mdpi.com
Allosteric Binding: This involves the inhibitor binding to a site on the enzyme that is distinct from the active site. nih.govresearchgate.net This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby modulating the enzyme's activity. quora.com This can result in non-competitive or uncompetitive inhibition. While not definitively established for this compound itself, some inhibitors of NAAA have been shown to act via a non-competitive mechanism, which is indicative of binding to an allosteric site. frontiersin.org
Receptor Modulation and Ligand-Receptor Interaction Studies
While the primary mechanism of action for this compound and its close analogues is enzyme inhibition, other pyrazine-containing compounds have been investigated for their ability to modulate cell surface receptors.
Binding Affinity Assessments
There is limited specific research detailing the binding affinity of this compound to specific receptors. However, studies on structurally related molecules provide some context. For instance, benzimidazole-pyrazine derivatives have been designed as antagonists for the Adenosine A₂B receptor, and 3-amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR). tandfonline.comnih.gov These studies focus on the broader class of pyrazine-containing structures rather than this compound itself.
Receptor Subtype Selectivity Profiling
Receptor subtype selectivity is a critical aspect of drug development, as it can minimize off-target effects. nih.govfrontiersin.org Research into pyrazine derivatives has shown that selectivity can be achieved. For example, efforts to develop pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as antagonists for the adenosine A2A receptor have focused on achieving high selectivity over the A1 receptor subtype. nih.gov Similarly, the development of selective Adenosine A₂B receptor antagonists from benzimidazole-pyrazine scaffolds has been a key research goal. tandfonline.com However, a specific receptor subtype selectivity profile for this compound has not been established in the current body of scientific literature.
Cellular Pathway Interventions and Modulation of Gene Expression
The precise molecular mechanisms through which this compound exerts its effects, particularly concerning its intervention in cellular pathways and the modulation of gene expression, are not extensively detailed in publicly available scientific literature. However, based on its structural components—a pyrazine ring and a sulfonamide group—inferences can be drawn from the well-established activities of related compounds.
Inferred Intervention in the Folate Biosynthesis Pathway
The sulfonamide moiety is a well-known pharmacophore responsible for the antibacterial activity of sulfa drugs. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid. This disruption of the folate pathway ultimately inhibits microbial growth. While direct studies on this compound are limited, it is plausible that it shares this mechanism of action, thereby intervening in the folate biosynthesis pathway of susceptible organisms.
A study on a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, which includes compounds structurally related to this compound, demonstrated that certain derivatives with a 4-amino group possess the necessary pharmacophore for inhibiting the folate pathway. This was supported by in silico docking studies nih.govnih.gov.
Potential for Other Cellular Targets
Beyond the folate pathway, the pyrazine nucleus is present in a wide array of biologically active molecules with diverse cellular targets. Pyrazine derivatives have been identified as inhibitors of various enzymes, including tyrosine kinases, proteasomes, and RNA-dependent RNA polymerases mdpi.com.
In silico "target fishing" studies for a series of N-(pyrazin-2-yl)benzenesulfonamides have suggested potential interactions with other proteins. One such study identified matrix metalloproteinase-8 (MMP-8) as a promising, albeit computationally predicted, target for this class of compounds nih.govnih.gov. However, experimental validation of this interaction and its downstream effects on cellular pathways and gene expression for this compound specifically is not currently available.
Modulation of Gene Expression
Direct evidence from transcriptomic or proteomic studies detailing the modulation of gene expression by this compound is not found in the reviewed scientific literature. Research on other pyrazine-containing molecules has shown that they can induce significant changes in gene expression related to various cellular processes. For instance, some pyrazine derivatives have been observed to induce apoptosis and cause cell cycle arrest, which are processes tightly regulated by complex gene expression networks nih.gov.
A review of natural product-pyrazine hybrids indicates that these compounds can influence signaling pathways such as NF-κB and inhibit the expression of key enzymes like thioredoxin reductase nih.gov. Another study on novel triazine sulfonamides, a related class of heterocyclic compounds, showed that they could inhibit the mTOR kinase pathway and affect the expression of proteins involved in cancer progression and metastasis nih.gov.
While these findings highlight the potential of pyrazine-sulfonamide scaffolds to modulate gene expression, it is important to note that these results are not specific to this compound. Further research, including transcriptomic and proteomic analyses, would be necessary to elucidate the specific effects of this compound on gene expression and to identify the cellular pathways it directly modulates.
Preclinical Biological Evaluation of Pyrazine 2 Sulfonamide
In Vitro Biological Efficacy Studies
In vitro studies form the foundational tier of preclinical evaluation, offering insights into a compound's biological activity in a controlled, non-living system. These assays are instrumental in determining the mechanism of action, potency, and selectivity of a drug candidate.
Cell-Based Assay Development and Validation
The evaluation of Pyrazine-2-sulfonamide and its analogs necessitates the use of robust and validated cell-based assays to determine their biological effects. For assessing antimycobacterial activity, the microplate Alamar Blue assay (MABA) is a commonly employed method. This colorimetric assay provides a quantitative measure of cell viability and is adapted for high-throughput screening of compounds against various mycobacterial strains. The validation of such an assay involves confirming its sensitivity, specificity, accuracy, and reproducibility to ensure that the generated data is reliable for making informed decisions in the progression of a compound.
Cytotoxicity assessment is another critical component of the in vitro evaluation, often conducted in parallel with efficacy studies. Assays using mammalian cell lines, such as the hepatocellular carcinoma cell line HepG2, are utilized to determine the potential for liver toxicity, a known concern for some antitubercular drugs. The CellTiter-Glo® Luminescent Cell Viability Assay is one such method used, which measures ATP as an indicator of metabolically active cells. The results from these assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This provides an early indication of the compound's therapeutic index.
Target Engagement Assays
While direct target engagement assays for this compound are not extensively reported in the available literature, computational methods such as molecular docking and target fishing are employed to predict potential biological targets. For a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, docking studies have suggested that the antimycobacterial activity of certain derivatives may be due to the inhibition of mycobacterial dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway. nih.gov These in silico approaches are crucial in forming hypotheses about the mechanism of action, which can then be validated through biochemical or biophysical assays. Target fishing efforts have also identified other potential targets, such as matrix metalloproteinase-8, suggesting avenues for future exploratory research into the broader biological activities of this class of compounds. nih.gov
Compound Selectivity and Cross-Reactivity Profiling
Selectivity is a crucial attribute of a drug candidate, as it minimizes off-target effects. For this compound derivatives, selectivity is often initially assessed by comparing their antimicrobial activity against a panel of different microbial species, including both mycobacteria and other Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, certain N-(pyrazin-2-yl)benzenesulfonamides have demonstrated potent activity against Mycobacterium tuberculosis while showing significantly lower or no activity against a range of other bacteria and fungi at the tested concentrations. nih.gov
Furthermore, the cytotoxicity profile against mammalian cells provides a measure of selectivity for the microbial target over the host. The therapeutic index, often calculated as the ratio of the cytotoxic concentration (IC50) to the effective concentration (e.g., MIC), is a key parameter in evaluating the selectivity of a compound. For example, the cytotoxicity of N-(pyrazin-2-yl)benzenesulfonamide derivatives has been evaluated in the HepG2 human liver cancer cell line to assess potential hepatotoxicity. nih.gov This allows for an early-stage risk assessment of the compound's safety profile.
Antimicrobial and Antitubercular Activity Evaluation in Microbial Strains
The primary therapeutic potential of this compound and its derivatives has been investigated in the context of antimicrobial, and particularly antitubercular, activity. A number of studies have synthesized and evaluated series of these compounds against various microbial strains.
In one such study, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium. The results, expressed as Minimum Inhibitory Concentration (MIC), indicated that some of these compounds possess significant antitubercular activity. nih.gov Notably, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide showed good activity against M. tuberculosis H37Rv. nih.gov However, the broader screening of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains, revealed no significant antibacterial or antifungal activity up to the highest tested concentrations. nih.gov This suggests a degree of selectivity of these compounds for mycobacteria.
Table 1: In Vitro Antitubercular Activity of Selected N-(Pyrazin-2-yl)benzenesulfonamide Derivatives
| Compound | Substituent on Benzene (B151609) Ring | MIC (µg/mL) against M. tuberculosis H37Rv |
|---|---|---|
| 4a | 4-amino | 6.25 |
| 4b | 4-amino (on 6-chloropyrazin-2-yl) | 6.25 |
| Other Derivatives | Various | >100 |
Data sourced from a study on substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov
In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, in vivo studies in relevant animal models are the next step to assess the efficacy of a compound in a complex living system. These studies are critical for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate and for providing evidence of its potential therapeutic benefit in a disease context.
Selection and Rationale of Disease-Specific Animal Models
While there is a lack of published in vivo efficacy studies specifically for this compound, the rationale for selecting animal models for antitubercular agents is well-established, largely based on studies of the structurally related drug, pyrazinamide (B1679903). The most commonly used animal models for tuberculosis are mice and guinea pigs. nih.govtaconic.commdpi.com
The mouse model is widely used due to its cost-effectiveness, ease of handling, and the availability of numerous immunological reagents and genetically modified strains. taconic.com Mice can be infected with M. tuberculosis via aerosol, leading to a chronic, progressive lung disease that shares some features with human tuberculosis. This model is particularly useful for assessing the bactericidal and sterilizing activity of new drug candidates.
The guinea pig model is considered to more closely mimic human tuberculosis in terms of its pathology. nih.gov Following aerosol infection with M. tuberculosis, guinea pigs develop caseous, necrotic granulomas in the lungs, which are a hallmark of the human disease. This model is therefore valuable for studying the impact of drugs on these specific pathological structures and for evaluating the sterilizing activity of compounds in a more immunologically relevant context.
The selection of a particular animal model, or a combination of models, depends on the specific questions being addressed in the preclinical study. nih.gov For a compound like this compound with demonstrated in vitro antitubercular activity, these models would be appropriate to evaluate its in vivo efficacy, determine optimal dosing regimens, and assess its contribution to combination therapies. The ultimate goal of these animal studies is to gather sufficient evidence to support the progression of the most promising candidates into clinical trials. nih.gov
Efficacy Endpoints and Measurement Methodologies in Preclinical Models
The primary efficacy endpoint used in the initial preclinical evaluation of this compound derivatives is the Minimum Inhibitory Concentration (MIC). This metric represents the lowest concentration of a compound that prevents visible growth of a microorganism.
In a key study, the in vitro antimycobacterial activity of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides was assessed against Mycobacterium tuberculosis H37Rv. Among the tested compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated significant antitubercular activity, both exhibiting a MIC value of 6.25 μg/mL .
While the specific methodology for this determination was not detailed in the available literature, standard methods for assessing the MIC of potential antitubercular agents typically involve broth microdilution assays, such as the Microplate Alamar Blue Assay (MABA). In such assays, the mycobacterial strain is exposed to serial dilutions of the test compound in a suitable liquid medium, often Middlebrook 7H9 broth. The growth of the bacteria is then determined after a defined incubation period by visual inspection or through the use of a colorimetric indicator like Alamar Blue, which changes color in the presence of metabolic activity.
Table 1: In Vitro Efficacy of this compound Derivatives against M. tuberculosis H37Rv
| Compound Name | Efficacy Endpoint | Measurement Methodology (Presumed) | Result |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Minimum Inhibitory Concentration (MIC) | Broth Microdilution Assay | 6.25 μg/mL |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Minimum Inhibitory Concentration (MIC) | Broth Microdilution Assay | 6.25 μg/mL |
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship Studies in Animal Models
Currently, there is a lack of publicly available data from specific pharmacokinetic-pharmacodynamic (PK/PD) relationship studies conducted in animal models for this compound or its active derivatives, such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide.
However, for sulfonamides as a class of antimicrobials, the primary PK/PD index associated with efficacy is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the MIC (fAUC/MIC). This index integrates the exposure of the pathogen to the drug over time relative to the drug's potency. Another important, though often secondary, index for some sulfonamides is the time that the free drug concentration remains above the MIC (%fT>MIC).
Establishing a robust PK/PD relationship is a critical step in preclinical development. It allows for the prediction of human dosage regimens that are likely to be effective. Such studies typically involve administering the compound to animal models of tuberculosis, such as infected mice or rats, at various dose levels and schedules. Serial blood samples are then collected to determine the pharmacokinetic profile of the drug. Efficacy is concurrently measured by quantifying the reduction in bacterial load in target organs, most commonly the lungs and spleen, at different time points. By correlating the pharmacokinetic parameters with the observed efficacy, the PK/PD index that best predicts the antimicrobial effect can be identified.
Comparative Efficacy with Established Preclinical Reference Compounds
Direct comparative efficacy studies for 4-amino-N-(pyrazin-2-yl)benzenesulfonamide against a comprehensive panel of established preclinical and clinical antitubercular agents are not extensively detailed in the available literature. However, a preliminary comparison can be made by contrasting its in vitro potency with the known MIC values of first-line anti-tuberculosis drugs against the same H37Rv strain.
Table 2: Comparative In Vitro Efficacy of 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and First-Line Antitubercular Drugs against M. tuberculosis H37Rv
| Compound Name | Class | Typical MIC Range (μg/mL) against M. tuberculosis H37Rv |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | This compound | 6.25 |
| Isoniazid | Hydrazide | 0.025 - 0.05 |
| Rifampicin | Rifamycin | 0.05 - 0.2 |
| Pyrazinamide | Pyrazinecarboxamide | 12.5 - 100 (at acidic pH) |
| Ethambutol (B1671381) | Ethylenediamine | 0.5 - 2.0 |
This comparison indicates that while 4-amino-N-(pyrazin-2-yl)benzenesulfonamide shows promising activity, its in vitro potency is less than that of the frontline agents isoniazid, rifampicin, and ethambutol under standard neutral pH testing conditions. It is, however, more potent than pyrazinamide when tested at neutral pH, although pyrazinamide's activity is known to be significantly enhanced in an acidic environment, which is more representative of the conditions within mycobacterial lesions. Further studies are warranted to evaluate the comparative efficacy of this compound derivatives in in vivo models, which would provide a more comprehensive understanding of their therapeutic potential relative to existing treatments.
Computational and Theoretical Investigations of Pyrazine 2 Sulfonamide
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how Pyrazine-2-sulfonamide and its analogs might interact with their biological targets, typically proteins or enzymes.
Molecular docking studies are instrumental in elucidating the binding modes of pyrazine (B50134) sulfonamide derivatives within the active sites of their target proteins. These studies reveal the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking.
The pyrazine ring itself is a versatile interaction moiety. Due to its heteroaromatic nature, it combines the properties of heteroatoms for polar interactions with those of an aromatic system for nonpolar interactions. nih.govresearchgate.net The most common interactions involving the pyrazine ring are hydrogen bonds where a pyrazine nitrogen atom acts as a hydrogen bond acceptor, and weaker hydrogen bonds where a pyrazine hydrogen acts as a donor. nih.govresearchgate.net Additionally, the ring can participate in π-interactions with aromatic residues in the protein's active site. nih.govresearchgate.net
The sulfonamide group is also critical for binding, often forming strong electrostatic and hydrogen bonding interactions. jetir.org In many enzyme classes, such as metalloenzymes like carbonic anhydrases, the sulfonamide moiety directly coordinates with a metal ion (e.g., Zn²⁺) in the active site. unifi.it This coordination is a canonical binding mode for sulfonamide-based inhibitors. unifi.it For example, in studies of pyrazine sulfonamide derivatives targeting the transpeptidase enzyme from Staphylococcus aureus (PDB ID: 5LB1), docking simulations have shown that these compounds successfully inhibit the enzyme through strong interactions within the active pocket. jetir.org
Table 1: Key Interaction Types for this compound Moieties
| Molecular Moiety | Interaction Type | Description | Potential Protein Residues Involved |
|---|---|---|---|
| Pyrazine Ring (Nitrogen atoms) | Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atoms can accept a hydrogen bond from a donor group on the protein. nih.govresearchgate.net | Ser, Thr, Asn, Gln, His |
| Pyrazine Ring (Aromatic system) | π-π Stacking | The aromatic ring can stack with the side chains of aromatic amino acids. nih.govresearchgate.net | Phe, Tyr, Trp, His |
| Sulfonamide Group (-SO₂NH₂) | Hydrogen Bond Donor/Acceptor | The NH₂ group can donate hydrogen bonds, while the oxygen atoms can accept them. jetir.org | Asp, Glu, Ser, Backbone C=O/N-H |
| Sulfonamide Group | Metal Coordination | The deprotonated sulfonamide can coordinate with a catalytic metal ion. unifi.it | His (coordinating a Zn²⁺ ion) |
| Sulfonamide Group | Electrostatic Interactions | The polar SO₂ group can engage in favorable electrostatic interactions with charged or polar residues. nih.gov | Arg, Lys, His, Asp, Glu |
After predicting the pose of a ligand in a protein's active site, molecular docking programs use a scoring function to estimate the binding affinity. nih.gov These functions calculate a score that represents the strength of the ligand-protein interaction, often approximating the free energy of binding. nih.gov Scoring functions are generally classified into four main types: force-field-based, empirical, knowledge-based, and machine learning-based. frontiersin.org
Force-field-based functions calculate the binding energy using terms from molecular mechanics force fields, such as van der Waals and electrostatic interactions.
Empirical functions use regression techniques to fit coefficients for various energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic effects) to reproduce experimentally determined binding affinities. nih.gov
Knowledge-based functions derive statistical potentials from databases of known protein-ligand complexes.
Machine learning-based functions use advanced algorithms trained on large datasets to predict binding affinity, often showing improved accuracy. nih.govnih.gov
In studies of pyrazine derivatives, these scoring functions are used to rank different compounds and prioritize them for synthesis and experimental testing. For instance, docking studies of pyrazine-2-carboxylic acid derivatives against M. tuberculosis InhA protein utilized a rerank score to evaluate binding, with one derivative showing a promising low score of -86.4047 kcal/mol. semanticscholar.org Similarly, the Glide scoring function has been used to calculate the binding affinity of pyrazinamide (B1679903) derivatives against mycobacterial targets. researchgate.net These predicted affinities often show a good correlation with experimentally observed biological activity, validating the docking protocol and the predicted binding mode. jetir.org
Table 2: Example Scoring Function Results for Pyrazine Analogs
| Compound Class | Protein Target | Scoring Function Used | Reported Score/Affinity | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acid derivative | M. tuberculosis InhA | Rerank Score (Molegro Virtual Docker) | -86.4047 kcal/mol | semanticscholar.org |
| Pyrazinamide derivatives | Mycobacterial ProRS | Glide Scoring Function | Values ranging from -5.1 to -6.9 kcal/mol | researchgate.net |
| Pyrazine sulfonamide derivatives | Transpeptidase (5LB1) | Not specified | Higher binding affinity than Pyrazinamide | jetir.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their structural properties, known as molecular descriptors. semanticscholar.org
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). semanticscholar.orgnih.gov
Steric descriptors: related to the size and shape of the molecule.
Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP).
Topological descriptors: which describe the connectivity of atoms in the molecule.
Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Common methods include Multiple Linear Regression (MLR) and machine learning techniques like Artificial Neural Networks (ANN). semanticscholar.orgnih.gov For pyrazine derivatives, QSAR models have been successfully developed to predict activities such as antiproliferative effects. semanticscholar.orgnih.gov These studies have shown that a combination of electronic and structural descriptors can effectively model the biological activity of this class of compounds. nih.gov 3D-QSAR methods further incorporate the three-dimensional fields (steric, electrostatic, hydrophobic) around the molecules to build more sophisticated models. nih.gov
A QSAR model is only useful if it is statistically robust and has predictive power for new compounds. Therefore, rigorous validation is a critical step in the development process. uniroma1.it Validation is typically performed using both internal and external methods.
Internal validation assesses the stability and robustness of the model using the initial training dataset. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it
External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development. The predictive power is often measured by the predictive correlation coefficient (R²_pred). mdpi.com A high correlation between the experimental and predicted activities for the test set indicates a good quality model. nih.gov
Another crucial aspect is defining the Applicability Domain (AD) of the model. uniroma1.itresearchgate.net The AD is the chemical space of structures for which the model is expected to make reliable predictions. This ensures that the model is not used to make predictions for compounds that are too dissimilar from those in the training set, for which the predictions might be unreliable. nih.govuniroma1.it
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-validated R² (LOO) | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive R² | R²_pred | Measures the predictive power for an external test set. | > 0.6 |
| Y-Randomization Test | - | Ensures the model is not the result of a chance correlation by randomizing the response data. | Low R² and q² values for scrambled models |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules like this compound. jddtonline.info These methods can calculate a wide range of molecular properties, including optimized geometry, charge distribution, molecular orbitals, and electrostatic potential. nih.gov
Analysis of the Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. semanticscholar.orgjddtonline.info For pyrazine derivatives, the HOMO-LUMO gap has been used as a descriptor in QSAR studies, highlighting its role in biological activity. semanticscholar.org
Molecular Electrostatic Potential (MEP) maps are also highly informative. They illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). jddtonline.info For aryl sulfonyl derivatives, MEP analysis typically shows negative electrostatic potential localized on the electronegative oxygen atoms of the sulfamide (B24259) function, identifying these as key sites for interactions like hydrogen bonding. jddtonline.info
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and hyperconjugative interactions within the molecule, providing insights into its stability and the nature of its chemical bonds. jddtonline.info For the pyrazine ring, extensive ab initio calculations have been performed to characterize its nπ* and ππ* electronic states and determine the ordering of its molecular orbitals. researchgate.net These fundamental electronic properties underpin the molecule's reactivity and its ability to interact with biological targets.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of molecules and their interactions with biological targets like proteins. nih.govudel.edumdpi.com By simulating the atomic motions over time, MD provides a detailed picture of conformational changes, binding processes, and the stability of molecular complexes. udel.edu
For compounds containing a sulfonamide group, MD simulations have been instrumental in characterizing interactions with protein targets. nih.gov These simulations can elucidate the specific residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the ligand-protein complex. nih.gov
MD simulations reveal that both the ligand and its target protein are flexible and undergo conformational adjustments upon binding—a concept known as "induced fit". nih.gov For pyrazine and sulfonamide-based compounds, simulations can track the dynamic behavior of the molecule within a protein's active site. nih.govjetir.org This includes monitoring the stability of key hydrogen bonds, fluctuations in the ligand's position, and changes in the protein's secondary and tertiary structure. udel.edu
Analysis of the simulation trajectory can quantify important interactions. For example, the sulfonamide group is a potent hydrogen bond acceptor and can form highly conserved interactions with protein backbones. nih.gov Studies on pyrazinamide, a related molecule, suggest that intramolecular hydrogen bonds can lead to a rigid and planar molecular conformation, which influences its interaction with targets. acs.org By analyzing the dynamics, researchers can understand how the flexibility of both this compound and its target protein governs the binding affinity and specificity.
A molecule like this compound can exist in various conformations due to the rotation around single bonds, such as the bond connecting the pyrazine ring and the sulfonamide group. Exploring this conformational landscape is crucial, as the biologically active conformation may not be the lowest energy state in isolation. nih.gov
Computational methods can be used to perform a conformational search to identify stable, low-energy conformers. nih.gov For pyrazinamide, it has been noted that while the carboxamide group can rotate, an intramolecular hydrogen bond confers significant rigidity to the structure, favoring a specific planar conformer. acs.org Similarly, for this compound, theoretical studies can predict the preferred orientation of the sulfonamide group relative to the pyrazine ring and the energy barriers for rotation. Understanding this conformational landscape is essential for designing molecules that fit optimally into a target's binding site and for interpreting structure-activity relationships.
Advanced Spectroscopic and Structural Analysis of Pyrazine 2 Sulfonamide Complexes
X-ray Crystallography for Molecular and Complex Structures
X-ray crystallography provides definitive, high-resolution atomic coordinates of a molecule in its crystalline form. This technique is indispensable for understanding the precise geometry of Pyrazine-2-sulfonamide, its packing in a crystal lattice, and its binding mode when complexed with biological macromolecules like proteins.
Co-crystallization is a powerful technique used to obtain a crystal of a target protein with a ligand, such as this compound, bound to its active site. This strategy is fundamental in structure-based drug design. The process typically involves mixing the purified target protein and the ligand in a specific stoichiometric ratio and screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to find the precise conditions that favor the growth of a well-ordered crystal of the protein-ligand complex. nih.gov For pyrazine-containing compounds like pyrazinamide (B1679903), co-crystallization has been successfully employed to enhance physicochemical properties, a strategy that relies on forming supramolecular systems through non-covalent forces like hydrogen bonds. researchgate.netresearchgate.net The resulting crystals, containing the this compound-protein adduct, can then be analyzed by X-ray diffraction.
Once suitable co-crystals are obtained, X-ray diffraction is used to determine the three-dimensional structure of the adduct at atomic resolution. rcsb.org This high-resolution data reveals the precise binding orientation of this compound within the protein's active site. Key information derived from this analysis includes:
The specific amino acid residues involved in binding.
The nature of the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Conformational changes in the protein or the ligand upon binding.
This detailed structural information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. For instance, crystallographic studies on related sulfonamides have elucidated how the molecule's conformation is influenced by interactions within a protein's binding pocket. mdpi.com
The study of the crystal structure of this compound itself provides insight into its intrinsic solid-state properties. Crystal packing describes how individual molecules arrange themselves to form a stable, repeating lattice. This arrangement is governed by intermolecular interactions. In crystals of related pyrazine (B50134) and sulfonamide compounds, these interactions are typically dominated by strong hydrogen bonds and π-π stacking. researchgate.net For example, N—H⋯N and N—H⋯O hydrogen bonds are common motifs that link molecules into dimers, chains, or more complex three-dimensional networks. nih.gov
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs of the same compound can have different physical properties, including solubility, stability, and melting point. The sulfonamide class of molecules is known to exhibit polymorphism due to the presence of both hydrogen bond donors (N-H) and acceptors (S=O, pyrazine nitrogen atoms). researchgate.netnih.gov Computational and experimental studies on other sulfonamides have shown that different packing motifs arise from subtle differences in intermolecular interactions, leading to varying thermodynamic stabilities among polymorphs. researchgate.netnih.gov Understanding the polymorphism of this compound is critical for pharmaceutical development and formulation.
Table 1: Common Intermolecular Interactions in Pyrazine and Sulfonamide Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | Sulfonamide N-H | Sulfonyl O | Formation of dimers and chains |
| Hydrogen Bond | Sulfonamide N-H | Pyrazine N | Linking molecules into sheets |
| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Stabilizing layered structures |
| C-H···O Interaction | Aromatic C-H | Sulfonyl O | Contribution to overall lattice stability |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. It is a complementary technique to X-ray crystallography, offering insights into the behavior of molecules in solution.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to confirm the chemical structure of molecules like this compound in solution.
¹H NMR (Proton NMR): This technique provides information about the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyrazine ring and the proton of the sulfonamide (-SO₂NH-) group. orientjchem.org Based on studies of similar sulfonamide derivatives, the aromatic protons of the pyrazine ring are expected to appear in the region of δ 6.5–8.0 ppm, while the acidic proton of the sulfonamide group typically appears as a singlet at a higher chemical shift, often in the range of δ 8.7–10.2 ppm. rsc.org
¹³C NMR (Carbon NMR): This experiment identifies the different carbon environments in the molecule. The spectrum would display distinct signals for each of the carbon atoms in the pyrazine ring.
2D NMR (e.g., COSY, HSQC, HMBC): These techniques establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) can identify which protons are coupled to each other, helping to assign the signals from the pyrazine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached or more distant carbon atoms, respectively, allowing for unambiguous assignment of the entire molecular structure. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on Related Compounds
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyrazine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, etc. | Aromatic region, specific shifts and splitting depend on substitution pattern. rsc.org |
| Sulfonamide N-H | 8.5 - 10.5 | Singlet | Acidic proton, often broad, deshielded by adjacent SO₂ group. rsc.org |
Solid-State NMR Applications
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing information that is often complementary to X-ray diffraction. nih.govnih.gov It is particularly valuable for studying polymorphism, as it can detect subtle differences in the local atomic environments between different crystal forms. semanticscholar.org
Key applications of ssNMR in the study of this compound could include:
Polymorph Identification: ssNMR spectra, particularly ¹³C and ¹⁵N, are highly sensitive to the local molecular packing. Different polymorphs will produce distinct spectra, allowing for their unambiguous identification and quantification in a mixed sample. mdpi.com
Structural Information: ssNMR can provide information on molecular conformation and intermolecular distances, which helps in refining crystal structures, especially in cases where diffraction quality is poor. nih.gov
Amorphous Content: Unlike diffraction methods which require crystalline order, ssNMR can effectively characterize amorphous (non-crystalline) forms of a substance, providing insight into its structure and stability. semanticscholar.org
While ssNMR is a highly relevant technique for the solid-state characterization of sulfonamides, specific research applying it to this compound has not been detailed in the available literature. semanticscholar.org
Mass Spectrometry Techniques in Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) serves as a cornerstone in the structural analysis of this compound and its complexes. Its high sensitivity and specificity enable precise molecular weight determination, structural elucidation, and the identification of trace-level impurities. When coupled with chromatographic techniques like liquid chromatography (LC-MS), it becomes an indispensable tool for monitoring the purity and stability of active pharmaceutical ingredients (APIs). thermofisher.comijnrd.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous structural confirmation of this compound. Unlike standard resolution mass spectrometry, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provide exceptional mass accuracy, typically below 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments.
For this compound (Molecular Formula: C₄H₅N₃O₂S), HRMS can verify its composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. chemscene.com This capability is vital in distinguishing the target compound from isomers or impurities that may have the same nominal mass but different elemental formulas.
In the context of impurity profiling, HRMS is invaluable for detecting and identifying process-related impurities or degradation products, even when they are present at low concentrations or co-elute with the main compound. waters.comwaters.com The high resolving power of the technique allows for the separation of signals with very small mass differences, ensuring a comprehensive characterization of the drug substance. thermofisher.comlcms.cz
Table 1: Illustrative HRMS Data for this compound ([M+H]⁺)
| Attribute | Value |
|---|---|
| Molecular Formula | C₄H₅N₃O₂S |
| Ion Species | [M+H]⁺ |
| Theoretical m/z | 160.01787 |
| Measured m/z | 160.01782 |
| Mass Difference (mDa) | 0.05 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elicit detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). uab.edu The fragmentation pattern obtained is characteristic of the molecule's structure and helps to confirm the identity of the compound and its various substructures.
The fragmentation of sulfonamides is well-studied and typically involves specific bond cleavages. nih.gov For aromatic sulfonamides, common fragmentation pathways include:
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation involves the elimination of an SO₂ molecule (neutral loss of ~64 Da) through a rearrangement process. nih.gov
Cleavage of the C-S Bond: Fission of the bond between the pyrazine ring and the sulfur atom.
Cleavage of the S-N Bond: Dissociation of the sulfur-nitrogen bond in the sulfonamide group is a common pathway. acs.org For many p-aniline sulfonamides, this can result in a diagnostic product ion at m/z 156. acs.org
By analyzing the masses of the product ions, a fragmentation pathway for this compound can be proposed, providing definitive structural confirmation. This fragmentation data is also crucial for differentiating the API from structurally similar impurities, as they will likely exhibit different fragmentation patterns. waters.com
Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| 160.0 | 96.0 | SO₂ (Sulfur Dioxide) |
| 160.0 | 81.0 | SO₂NH (Sulfamoyl radical) |
Emerging Research Areas and Future Perspectives for Pyrazine 2 Sulfonamide
Exploration of Novel Therapeutic Research Applications
The foundational pyrazine (B50134) and sulfonamide moieties are individually associated with a wide array of pharmacological activities, and their combination in derivatives of Pyrazine-2-sulfonamide is a fertile ground for novel therapeutic discoveries. Research into pyrazine-modified natural product derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant effects. researchgate.netnih.gov Many of these hybrid compounds demonstrate enhanced pharmacodynamic activity and reduced toxicity compared to their parent molecules. researchgate.net
The versatility of the pyrazine ring, a six-membered heterocyclic structure with two nitrogen atoms, allows for its incorporation into a variety of molecules, leading to diverse pharmacological effects such as antipyretic and analgesic properties. nih.govtandfonline.com This has spurred investigations into new derivatives. For instance, novel carboxamide sulfonamide derivatives have been studied for their potential as inhibitors against the COVID-19 virus, with molecular docking studies suggesting high stability and binding affinity. researchgate.net Similarly, other research has focused on synthesizing and evaluating the antimicrobial activity of compounds derived from the condensation of pyrazine-2-carbonyl chloride with various sulfonamides. orientjchem.org
A summary of explored therapeutic areas for pyrazine and sulfonamide derivatives is presented below.
| Therapeutic Area | Research Focus | Key Findings |
| Antiviral | Development of pyrazine-based small molecules against SARS-CoV-2. researchgate.net | Certain pyrazine-triazole conjugates show significant potency and a favorable selectivity index compared to reference drugs. researchgate.net |
| Anticancer | Synthesis of chalcone-pyrazine derivatives and evaluation against human cancer cell lines. nih.gov | Specific derivatives exhibited significant inhibitory effects on lung, colon, and breast cancer cell lines. nih.gov |
| Antibacterial & Antifungal | Synthesis of various pyrazine-2-carboxylic acid and sulfonamide derivatives. orientjchem.org | Synthesized compounds were evaluated for their activity against various bacteria and fungi. orientjchem.org |
| Cardiovascular | Development of RhoA inhibitors containing a pyrazine structure. nih.gov | RhoA is a therapeutic target for cardiovascular disease, and pyrazine derivatives are being explored for this purpose. nih.gov |
| Anti-inflammatory | Investigation of pyrazine-containing complexes. nih.gov | A copper complex containing a pyrazine moiety demonstrated the ability to inhibit inflammation-related signaling pathways. nih.gov |
Development of Prodrug Strategies for this compound
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy can be employed to improve a drug's pharmacokinetic properties or to enable targeted delivery. In an era of increasing bacterial resistance, a prodrug approach that requires bacterium-specific enzymes to release the active sulfonamide at the site of infection is a promising avenue. mdpi.com This method has the potential to create a selective drug delivery system for microbial chemotherapy. mdpi.com
The development of bioprecursor prodrugs for sulfonamides like sulfadiazine (B1682646) has been a subject of recent research. mdpi.com These strategies often involve chemical modifications, such as creating azo-sulfonamide hybrids or pyrazole (B372694) derivatives, which are then metabolized in vivo to release the active sulfonamide parent drug. mdpi.com Such modifications can enhance the pharmacological activity and overcome limitations of the original molecule. mdpi.com Applying these principles to this compound could involve designing derivatives that are enzymatically cleaved at a target site to release the active compound, potentially increasing efficacy and reducing systemic exposure.
Conjugation and Targeted Delivery Systems in Preclinical Research
Conjugation involves linking a therapeutic agent to another molecule, such as a targeting ligand or a polymer, to improve its delivery to specific cells or tissues. Pyrazine derivatives are being utilized in bioconjugation procedures for the selective delivery of photoactive agents to desired biological targets. google.com This involves attaching the pyrazine-containing compound to a bioactive vector. google.com
In the context of this compound, conjugation strategies could be explored to target specific cancer cells, bacteria, or viruses. For example, pyrazine conjugates have been synthesized and screened for antiviral activity against SARS-CoV-2. researchgate.net These efforts highlight the potential of using conjugation to enhance the therapeutic index of pyrazine-based compounds. Preclinical research in this area would focus on identifying suitable bioactive vectors and linkers to attach to the this compound core, aiming to create targeted therapies with improved efficacy and precision.
Applications of Artificial Intelligence and Machine Learning in this compound Research
For this compound, AI and ML could be applied in several ways:
Virtual Screening: Screening vast libraries of virtual pyrazine-sulfonamide derivatives to predict their activity against various therapeutic targets. mit.edu
Property Prediction: Using ML models to predict the adsorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogs. researchgate.net
Data Augmentation: Employing generative AI models, such as a Wasserstein generative adversarial network (WGAN), to expand limited experimental datasets, thereby improving the predictive accuracy of ML models for properties like antibiotic adsorption. nih.gov
Identification of Research Challenges and Future Research Gaps
Despite the promising potential of pyrazine-sulfonamide compounds, several research challenges and gaps need to be addressed to translate laboratory findings into clinical applications.
A significant challenge is the lack of comprehensive Structure-Activity Relationship (SAR) studies for many pyrazine derivatives. nih.gov Detailed SAR studies are crucial for identifying the most active compounds and for guiding the optimization of lead compounds. nih.gov
Further key research gaps include:
In Vivo Evaluation: Much of the current research is limited to in vitro studies. There is a pressing need to evaluate the in vivo activity and efficacy of promising this compound derivatives in relevant animal models. nih.gov
Target Identification: For many biologically active pyrazine hybrids, the specific molecular targets are not clearly identified. nih.gov Utilizing computer-aided drug design and chemical proteomics can help in elucidating the mechanisms of action. nih.gov
Specificity: Pyrazine-containing molecules often exhibit a variety of biological activities, which can lead to off-target effects. Future research should focus on designing derivatives with higher specificity for their intended therapeutic target to facilitate their development from the lab to the clinic. nih.gov
Addressing these challenges through focused research, leveraging rational drug design strategies, and studying the detailed mechanisms of action will be essential for the future development of novel and effective therapies based on the this compound scaffold. nih.gov
Q & A
Basic: What are the optimal synthetic routes for Pyrazine-2-sulfonamide, and how can yield be improved?
Methodological Answer:
this compound synthesis typically involves sulfonylation of pyrazine derivatives. A common approach is reacting 2-aminopyrazine with sulfonyl chlorides under alkaline conditions. To improve yield:
- Use anhydrous solvents (e.g., THF) to minimize hydrolysis of sulfonyl chloride .
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) and reaction time (monitor via TLC/HPLC).
- Purify via recrystallization using ethanol/water mixtures .
Challenges: Competing side reactions (e.g., over-sulfonylation). Mitigate by controlling temperature (0–5°C during addition).
Basic: Which analytical techniques are most reliable for characterizing this compound purity?
Methodological Answer:
- HPLC: Use a C18 column with mobile phase (acetonitrile:phosphate buffer, pH 3.0) to resolve sulfonamide derivatives. Retention time comparison against standards is critical .
- NMR: Confirm structure via ¹H/¹³C NMR, focusing on sulfonamide proton signals (δ 7.5–8.5 ppm) and pyrazine ring carbons .
- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ peaks (theoretical m/z: 200.03) .
Advanced: How can computational modeling predict this compound’s reactivity in biological systems?
Methodological Answer:
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate binding affinity with target enzymes (e.g., carbonic anhydrase). Validate with experimental IC₅₀ values .
Data Interpretation: Compare computed binding energies (-ΔG) with in vitro inhibition assays to refine models .
Advanced: How to resolve contradictions in reported antibacterial efficacy data for this compound?
Methodological Answer:
- Meta-analysis: Stratify studies by bacterial strains (e.g., Gram-negative vs. Gram-positive) and assay conditions (e.g., pH, inoculum size) .
- Experimental Replication: Standardize MIC testing using CLSI guidelines. Control for variables like solvent (DMSO concentration ≤1%) .
Example: Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from differences in bacterial efflux pump expression .
Basic: What are the key stability considerations for this compound in aqueous solutions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Degradation pathways: Hydrolysis of the sulfonamide group at pH <3 or >10. Stabilize with buffers (pH 6–8) and antioxidants (e.g., ascorbic acid) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?
Methodological Answer:
- Scaffold Modification: Introduce substituents at pyrazine C-3/C-5 positions (e.g., methyl, halogens) to assess steric/electronic effects .
- In Silico Screening: Use QSAR models (e.g., CoMFA) to prioritize derivatives with predicted higher solubility/logP .
- Biological Testing: Corrogate SAR data with cytotoxicity (e.g., HepG2 cells) and target selectivity .
Basic: What solvent systems are suitable for this compound crystallization?
Methodological Answer:
- Binary Solvents: Ethanol/water (70:30 v/v) or acetone/hexane for high-purity crystals.
- Crystallization Parameters: Slow cooling (1°C/min) and seeding with pre-characterized crystals improve polymorph control .
Advanced: How to investigate the metabolic pathways of this compound using LC-MS/MS?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat). Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS .
- Fragmentation Patterns: Identify phase I metabolites (e.g., hydroxylation at pyrazine ring) and phase II conjugates (glucuronides) using high-resolution MS .
Basic: What are the common impurities in this compound batches, and how are they quantified?
Methodological Answer:
- Impurity Profiling: Residual starting materials (2-aminopyrazine) and sulfonic acid byproducts. Quantify via HPLC-UV at 254 nm with external calibration .
- Limit Tests: Follow ICH guidelines (impurities ≤0.15%) using spiked standards .
Advanced: How to validate this compound’s mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies: Measure enzyme activity (e.g., carbonic anhydrase) at varying substrate/inhibitor concentrations. Plot Lineweaver-Burk graphs to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC): Directly measure binding thermodynamics (ΔH, Kd) to confirm interaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
